molecular formula C6H13N B169513 (3S)-3-methylpiperidine CAS No. 17305-22-5

(3S)-3-methylpiperidine

Cat. No. B169513
CAS RN: 17305-22-5
M. Wt: 99.17 g/mol
InChI Key: JEGMWWXJUXDNJN-LURJTMIESA-N
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Description

“(3S)-3-methylpiperidine” is a compound with the molecular formula C6H13N . It is a piperidine derivative, which are among the most important synthetic fragments for designing drugs .


Synthesis Analysis

Piperidines are frequently found in natural products and are of importance to the pharmaceutical industry . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported .


Molecular Structure Analysis

The molecular structure of “(3S)-3-methylpiperidine” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“(3S)-3-methylpiperidine” has a molecular weight of 99.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .

Scientific Research Applications

Vibrational Spectroscopy and Molecular Structure

(3S)-3-methylpiperidine and its variants, like 2-methylpiperidine (2-MP) and 3-methylpiperidine (3-MP), have been the focus of vibrational spectroscopy studies. The Fourier Transform Infrared (FT-Infrared) spectra of these molecules were recorded, and their structural and spectroscopic analysis was conducted using density functional harmonic calculations. These studies help in understanding the molecular structure and properties of these compounds (Erdoğdu & Güllüoǧlu, 2009).

Structural Analysis in Pharmaceutical Research

In pharmaceutical research, the solution structures of 3-methylpiperidine derivatives, which are intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine, have been examined using Vibrational Circular Dichroism (VCD) spectroscopy. This technique is useful for structural analysis of chiral pharmaceuticals in solutions (Urbanová et al., 2002).

Thermochemistry and Stability Analysis

The stability and conformational behavior of the piperidine ring, influenced by the methyl group, have been studied through the determination of standard molar enthalpies of formation of various methylpiperidines. This research is crucial for understanding the chemical properties and reactivity of these compounds (Ribeiro da Silva et al., 2006).

Analysis in Solution Structures

Studies using 19F NMR spectroscopy have been conducted for enantiomeric analysis of 3-methylpiperidine derivatives. This type of research aids in understanding the behavior of such compounds in different solvents and can be useful in pharmaceutical applications (Navratilova, 2001).

Biotransformation and Biocatalysis

There is research on synthesizing 3-methylpiperidine using recombinant Escherichia coli cells expressing specific enzymes. This biotransformation approach is significant for sustainable and efficient production of this compound (Borlinghaus et al., 2019).

CO2 Capture and Thermodynamics

Studies have been conducted on the dissolution of CO2 in aqueous solutions of 3-methylpiperidine, contributing to research on carbon dioxide capture processes. The enthalpies of solution of CO2 in these solutions have been measured, offering insights into potential environmental applications (Coulier et al., 2018).

Safety And Hazards

When handling “(3S)-3-methylpiperidine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Piperidine and its derivatives have been widely used in the prevention, diagnosis, and treatment of various diseases due to their wide indications, high safety, and remarkable efficacy . It is expected that peptide drugs may replace existing small molecule chemical drugs in the near future .

properties

IUPAC Name

(3S)-3-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGMWWXJUXDNJN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-methylpiperidine

Synthesis routes and methods I

Procedure details

2.0 cc of 80% PV3MO12Ox.20% SiO2 catalyst of Example 1 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture of 0.82 3-methylpyridine:0.18 3-methylpiperidine:7.5 NH3 :19.9 air was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 93 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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Synthesis routes and methods II

Procedure details

2.0 cc of the 80% PV3MO12Ox.20% SiO2 catalyst of Example 2 was placed in the microreactor and equilibrated at 405° C., then a gaseous mixture containing 7.5 moles of NH3 and 19.9 moles of air for each mole of the mixed heterocyclic containing 0.82 mole of 3-methylpyridine and 0.18 mole of 3-methylpiperidine was fed through the reactor using a contact time of 6.4 seconds. Conversion of the methylpiperidine was 100 percent and conversion of the methylpyridine was 92 percent. For each mole of combined 3-methylpiperidine plus 3-methylpyridine fed was obtained 0.853 mole of 3-cyanopyridine. If it be assumed that all of the converted 3-methylpyridine formed 3-cyanopyridine, the minimum selectivity of 3-methylpiperidine to 3-cyanopyridine was 50 percent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-3-methylpiperidine
Reactant of Route 2
(3S)-3-methylpiperidine
Reactant of Route 3
(3S)-3-methylpiperidine
Reactant of Route 4
(3S)-3-methylpiperidine
Reactant of Route 5
(3S)-3-methylpiperidine
Reactant of Route 6
(3S)-3-methylpiperidine

Citations

For This Compound
3
Citations
S Morales-Barba, JL Teran, D Gnecco, ML Orea… - …, 2019 - researchgate.net
3-Alkylindoloquinolizine alkaloids were synthetized in two steps from enantiopure 3-alkylpiperidines through sequential N-alkylation and regiospecific and diastereoselective oxidative …
Number of citations: 4 www.researchgate.net
R Huckvale, AC Harnden, KMJ Cheung… - Journal of Medicinal …, 2022 - ACS Publications
The transcriptional repressor BCL6 is an oncogenic driver found to be deregulated in lymphoid malignancies. Herein, we report the optimization of our previously reported …
Number of citations: 4 pubs.acs.org
BI HU, ÉJ HU, RV HU, PJL HU, GCL HU, BGA HU… - …, 2010 - sumobrain.org
The invention relates to new pyrazolo [1, 5-a] pyrimidine derivatives of formula (I) or pharmaceutically acceptable salts, biologically active metabolites, pro-drugs, racemates, …
Number of citations: 0 www.sumobrain.org

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